molecular formula C15H28O4 B13939990 Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester CAS No. 57983-50-3

Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester

Cat. No.: B13939990
CAS No.: 57983-50-3
M. Wt: 272.38 g/mol
InChI Key: VLGGPWATTSPNAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester typically involves the esterification of 2,4-dimethylpentanedioic acid with 1-methylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,4-dimethylpentanedioic acid and 1-methylpropanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2,4-dimethylpentanedioic acid and 1-methylpropanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives of the ester.

Scientific Research Applications

Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and plasticizers due to its ester functionality.

Mechanism of Action

The mechanism of action of pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Similar structure but with methyl groups instead of 1-methylpropyl groups.

    Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a single methyl group on the pentanedioic acid backbone.

    Pentanedioic acid, 2-methylene-, dimethyl ester: Features a methylene group on the pentanedioic acid backbone.

Uniqueness

Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester is unique due to the presence of two 1-methylpropyl ester groups, which impart distinct chemical and physical properties compared to its analogs

Properties

CAS No.

57983-50-3

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

dibutan-2-yl 2,4-dimethylpentanedioate

InChI

InChI=1S/C15H28O4/c1-7-12(5)18-14(16)10(3)9-11(4)15(17)19-13(6)8-2/h10-13H,7-9H2,1-6H3

InChI Key

VLGGPWATTSPNAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(C)CC(C)C(=O)OC(C)CC

Origin of Product

United States

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